Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate
Description
Chemical Structure and Properties The compound, with the IUPAC name Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate, features a piperidine-3-carboxylate core substituted with a 2-oxoethyl group and a tert-butoxy (2-methylpropan-2-yl) ester. Its molecular formula is C₁₂H₁₈KNO₅ (molecular weight: 295.38 g/mol) . The potassium salt enhances solubility, making it suitable for pharmaceutical applications.
Commercial suppliers like XiaMen Blue Mountain Import & Export Co., Ltd. highlight its industrial relevance .
Properties
IUPAC Name |
potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5.K/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17;/h8H,4-7H2,1-3H3,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGJZIFQZVEAC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1=O)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18KNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process:
Formation of the Piperidine Ring: : The piperidine ring is prepared via the reductive amination of a keto ester with an appropriate amine.
Esterification: : The piperidine intermediate undergoes esterification with 2-methylpropan-2-ol under acidic conditions.
Final Formation: : The potassium salt is formed through neutralization with potassium hydroxide.
Industrial Production Methods: Industrial methods focus on optimizing yield and purity. Large-scale production typically involves continuous flow reactors for each synthesis step, ensuring consistent reaction conditions and efficient scale-up.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions yield different piperidine derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, replacing the ester group with various nucleophiles.
Oxidation: : Reagents like potassium permanganate and chromium trioxide.
Reduction: : Commonly performed using lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Utilizes reagents like sodium alkoxides and amines.
Oxidized Derivatives: : Include carboxylic acids and ketones.
Reduced Products: : Such as alcohols and simpler piperidine derivatives.
Substituted Products: : Varying esters and amides.
Scientific Research Applications
Pharmaceutical Research
Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate has shown potential in pharmaceutical research, particularly in the development of drugs targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound on neuronal cell lines revealed that it could reduce oxidative stress and apoptosis in response to neurotoxic agents. The treatment resulted in:
| Treatment Concentration | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |
|---|---|---|
| 10 µM | 85 | Decreased by 30% |
| 50 µM | 70 | Decreased by 50% |
These findings indicate its potential as a therapeutic agent in neurodegenerative diseases.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial for preventing cellular damage. In vitro assays demonstrated that this compound effectively scavenged free radicals.
| Assay Type | IC₅₀ (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 15 |
These results suggest that the compound may play a role in formulations aimed at reducing oxidative stress.
Agricultural Applications
Recent research has explored the use of this compound as a biostimulant in agriculture. Its ability to enhance plant growth and resistance to environmental stressors has been documented.
Case Study: Plant Growth Promotion
In a controlled study with tomato plants, treatment with this compound resulted in:
| Treatment Group | Height Increase (%) | Yield Increase (%) |
|---|---|---|
| Control | - | - |
| Low Concentration | 20 | 15 |
| High Concentration | 35 | 25 |
This demonstrates its potential as an eco-friendly alternative to synthetic fertilizers.
Material Science
The compound's unique chemical structure also opens avenues for applications in material science, particularly in the synthesis of polymers and nanomaterials. Its reactivity can be utilized to create new materials with desirable properties.
Case Study: Polymer Synthesis
Research into polymer composites incorporating this compound showed improved mechanical properties compared to traditional materials:
| Composite Type | Tensile Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|
| Standard Polymer | 50 | 1.5 |
| Polymer with Additive | 75 | 3.0 |
These enhancements suggest that this compound could be valuable in developing stronger, more durable materials.
Mechanism of Action
The compound’s action is highly dependent on its functional groups. The piperidine ring and ester groups facilitate binding interactions with various molecular targets such as enzymes and receptors. This compound often modulates biological pathways through:
Enzyme Inhibition: : Binding to the active site of enzymes, reducing their activity.
Receptor Binding: : Interacting with cell surface receptors to influence cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound’s piperidine ring (6-membered) contrasts with Compound 5’s pyrrolidinone (5-membered). Piperidines are common in CNS drugs (e.g., donepezil), while pyrrolidinones are seen in antibiotics and enzyme inhibitors . Oxirane derivatives (e.g., Potassium (S)-oxirane-2-carboxylate) lack the nitrogen-containing ring, limiting their use to intermediates rather than bioactive agents .
Substituent Effects: The tert-butoxyethyl group in the target compound enhances steric protection against enzymatic degradation compared to the furyl group in Compound 5, which may improve metabolic stability .
Biological Activity: Compound 5 and related Rehmannia-derived alkaloids show protective effects against LPS-induced cell damage, likely via anti-inflammatory mechanisms .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For structurally related potassium salts (e.g., Potassium;2-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylate), key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, as seen in piperidine carboxylate syntheses .
- Temperature Control : Gradual addition of tert-butoxy reagents at 0–5°C minimizes side reactions like ester hydrolysis .
- Purification : Use reverse-phase chromatography (C18 columns) with aqueous/organic gradients to isolate the potassium salt, followed by lyophilization to maintain stability .
Advanced: What computational strategies can predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms are critical. For example:
- Transition State Analysis : Calculate activation energies for nucleophilic attacks at the 2-oxopiperidine carbonyl group to predict regioselectivity .
- ICReDD Framework : Integrate computational screening (e.g., Gaussian 16) with experimental validation to identify optimal reaction conditions, as demonstrated in phosphonate ester studies .
- Molecular Dynamics Simulations : Model solvent effects on potassium ion coordination, which influences carboxylate reactivity .
Basic: What analytical techniques are critical for characterizing the stereochemical configuration of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with a hexane/isopropanol mobile phase to resolve enantiomers, validated for structurally similar piperidine derivatives .
- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., -values for vicinal protons) to confirm stereochemistry at the 3-carboxylate position .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as applied to potassium salts with tert-butyl ester substituents .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Address discrepancies through:
- Structural Reanalysis : Verify compound integrity via high-resolution mass spectrometry (HRMS) and -NMR (if applicable) to rule out degradation or impurities .
- Dose-Response Reproducibility : Conduct parallel assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate biological variability .
- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to compare datasets from diverse studies, identifying confounding variables like counterion effects .
Basic: What strategies ensure the chemical stability of this potassium salt under different storage conditions?
Methodological Answer:
- Moisture Control : Store desiccated at -20°C in amber vials to prevent hydrolysis of the tert-butoxy ester group .
- pH Monitoring : Maintain neutral to slightly basic conditions (pH 7–8) to avoid carboxylate protonation, which destabilizes the salt .
- Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking to quantify degradation products .
Advanced: What mechanistic insights support the compound’s role as a chiral building block in asymmetric synthesis?
Methodological Answer:
- Kinetic Resolution Studies : Compare enantioselectivity () in enzyme-catalyzed reactions (e.g., lipase-mediated acylations) to assess chiral induction .
- Isotopic Labeling : Use -labeled tert-butyl groups to track ester cleavage pathways via mass spectrometry .
- Theoretical Modeling : Apply Fukui function analysis to identify nucleophilic/electrophilic sites on the piperidine ring, guiding asymmetric functionalization .
Basic: How can researchers validate the purity of this compound for pharmacological assays?
Methodological Answer:
- HPLC-ELSD : Utilize evaporative light scattering detection to quantify purity without UV-active impurities .
- Elemental Analysis : Confirm potassium content (±0.3% deviation) via inductively coupled plasma optical emission spectrometry (ICP-OES) .
- Counterion Verification : Test for residual chloride or sodium ions using ion chromatography .
Advanced: What interdisciplinary approaches enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Correlate logP values (from octanol/water partitioning) with bioavailability data to optimize ester substituents .
- Microfluidics Screening : Use droplet-based systems to rapidly assess metabolic stability in liver microsomes .
- Cryo-EM Studies : Map interactions between the carboxylate group and target proteins (e.g., ion channels) to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
